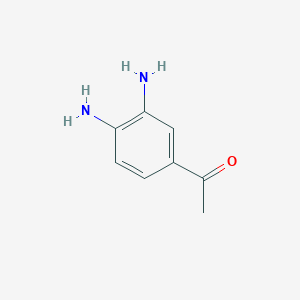

1-(3,4-Diaminophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-diaminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVSGYAQHXJFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330802 | |

| Record name | 1-(3,4-diaminophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21304-39-2 | |

| Record name | 1-(3,4-Diaminophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21304-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-diaminophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-diaminophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Medicinal Chemistry Research

The principal importance of 1-(3,4-Diaminophenyl)ethanone in the field of organic synthesis stems from its role as a precursor to various heterocyclic compounds. The ortho-phenylenediamine functional group is especially suitable for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to construct a range of heterocyclic systems. thieme-connect.comtuiasi.ro

A key application is in the synthesis of benzimidazole (B57391) derivatives. thieme-connect.com Benzimidazoles represent a core structural element found in numerous biologically active molecules. The reaction of this compound with aldehydes or other suitable reagents can yield substituted benzimidazoles, which are subsequently investigated for a wide array of medicinal properties. thieme-connect.comresearchcommons.org For example, research has detailed the synthesis of a 2-nitrilebenzyl substituted benzimidazolium salt derived from this compound, which was then evaluated for its cytotoxic effects against human cancer cell lines. mdpi.com

Additionally, the amine groups facilitate the formation of Schiff bases (imines) through condensation with aldehydes or ketones. bohrium.com These Schiff bases serve as crucial intermediates for further synthetic modifications and are also studied for their own inherent biological activities. bohrium.comresearchgate.net The parent compound and its derivatives are thus considered valuable assets in medicinal chemistry and the pursuit of new therapeutic agents. cymitquimica.compharmint.net

Scope of Research Applications and Advanced Materials Science

The utility of 1-(3,4-Diaminophenyl)ethanone is not confined to medicinal chemistry; it extends into materials science and the manufacturing of specialty chemicals. Its reactive characteristics make it a viable starting material for the creation of dyes and other functional organic molecules. cymitquimica.com

In the domain of advanced materials, aromatic diamines are foundational monomers for producing high-performance polymers like polyimides. scienoc.comtcichemicals.com Polyimides are celebrated for their outstanding thermal stability, resistance to chemicals, and robust mechanical properties, which makes them indispensable in the aerospace and electronics sectors. tcichemicals.comresearchgate.net The structure of this compound, which contains the diamine functionality necessary for polymerization and a ketone group that allows for potential modifications after polymerization, indicates its value as a specialty monomer for tailoring the properties of polyimide chains. scienoc.comresearchgate.net

A more recent and innovative application has been found in the development of hybrid nanomaterials. Scientists have successfully employed this compound in the synthesis of hybrid nanoflowers (hNFs) that incorporate copper ions. mdpi.com These intricately structured nanomaterials show catalytic activity and signify a novel application of the compound within the burgeoning field of nanotechnology. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms.

A standard one-dimensional ¹H NMR spectrum of a related compound, ethanol (B145695), illustrates how different chemical environments result in distinct signals, or peaks. libretexts.org For 1-(3,4-Diaminophenyl)ethanone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the acetyl group. The chemical shifts of these protons provide clues about their electronic environment. libretexts.org

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C-H) | 6.0 - 7.5 | 110 - 140 |

| Amine (N-H) | 3.0 - 5.0 | N/A |

| Acetyl (CH₃) | 2.0 - 2.5 | 20 - 30 |

| Carbonyl (C=O) | N/A | 190 - 200 |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

High-resolution NMR techniques provide deeper insights into molecular structure and connectivity. researchgate.netuchile.clelsevier.comnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of atoms within the molecule. An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals. elsevier.com

Solid-state NMR (ssNMR) can be employed to study the compound in its solid form. This is particularly useful for analyzing crystalline structures and understanding intermolecular interactions in the solid state.

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and to elucidate reaction mechanisms. nih.govscripps.edu In the context of this compound, specific atoms can be replaced with their heavier isotopes, such as ¹³C or ¹⁵N. For instance, synthesizing this compound with a ¹³C-labeled acetyl group would allow for precise tracking of this group in subsequent reactions using ¹³C NMR or mass spectrometry. This approach is invaluable for understanding reaction pathways and for metabolic studies where the compound might be a metabolite or a precursor. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. mariaanitamendes.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. researchgate.net This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₀N₂O), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. google.comresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. By analyzing the fragments produced from the parent ion of this compound, one can deduce the connectivity of the atoms and confirm the presence of key structural motifs, such as the diaminophenyl ring and the acetyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Result | Information Gained |

| HRMS | Precise m/z value for [M+H]⁺ | Elemental Composition Confirmation |

| MS/MS | Characteristic fragmentation pattern | Structural Confirmation |

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz

In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the amine groups, the C=O stretching of the ketone, and the C-H and C=C stretching of the aromatic ring. researchgate.netnist.gov

Raman spectroscopy provides complementary information to FT-IR. iiconservation.org While strong in the FT-IR spectrum, the C=O stretch is typically weaker in the Raman spectrum. Conversely, the C=C stretching of the aromatic ring often gives a strong signal in the Raman spectrum. rsc.org The combination of both techniques provides a more complete picture of the functional groups present in the molecule. iiconservation.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Stretching | 3300 - 3500 | FT-IR |

| Carbonyl (C=O) | Stretching | 1650 - 1680 | FT-IR |

| Aromatic (C=C) | Stretching | 1450 - 1600 | FT-IR, Raman |

| Aromatic (C-H) | Stretching | 3000 - 3100 | FT-IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the spectra are characterized by absorption bands arising from π → π* and n → π* transitions. The core benzene (B151609) structure typically shows primary and secondary absorption bands. up.ac.za The presence of substituents—the amino (-NH2) and acetyl (-COCH3) groups—on the benzene ring influences the energy levels of the molecular orbitals, causing shifts in these absorption bands to longer wavelengths (bathochromic shifts). up.ac.za

In complexation studies, where this compound or its derivatives act as ligands, UV-Vis spectroscopy is invaluable. The formation of a coordination complex with a metal ion introduces new electronic transitions, often involving metal-to-ligand or ligand-to-metal charge transfers. These new transitions appear as distinct bands in the spectrum, and the original ligand-centered transitions are typically shifted. up.ac.zabohrium.com For instance, the complexation of a Schiff base derived from 3,4-diaminobenzophenone (B196073) with metal ions like Co(II), Cu(II), and Ni(II) was confirmed by changes in their UV-Vis spectra. bohrium.com Similarly, studies on other aniline (B41778) derivatives show that complex formation leads to different absorption intensities and shifts in the absorption maxima, confirming the coordination of the ligand to the metal center. researchgate.net

The table below summarizes typical electronic transitions observed for related aromatic amines and their complexes.

| Transition Type | Typical Wavelength (λmax) | Context | Reference |

| π → π* (Primary Band) | ~200-255 nm | Aromatic ring system | up.ac.za |

| π → π* (Secondary Band) | ~250-310 nm | Aromatic ring system with substituents | up.ac.zaresearchgate.net |

| n → π* | Often overlaps with secondary band | From heteroatoms (N, O) | up.ac.zaresearchgate.net |

| Charge Transfer (CT) | Variable (Visible Region) | Metal-ligand complex formation | up.ac.zabohrium.com |

X-ray Diffraction (XRD) for Crystallographic Structure Determination

The analysis of a copper (II) complex with a Schiff base derived from an aminophenyl ethanone (B97240) revealed detailed bond lengths, angles, and the coordination geometry around the metal center. crystallography.net In another study on (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one, which shares the aminophenyl ethanone moiety, XRD analysis provided precise cell parameters and space group information, defining the molecule's solid-state conformation. researchgate.net These studies confirm that the aminophenyl ethanone framework is a robust building block for creating complex, crystalline supramolecular structures.

The crystallographic data from a related copper (II) complex and an enone derivative are presented below.

| Parameter | bis{1-[3-(2-hydroxy-3,5-dibromobenzylideneamino)phenyl]ethanone}copper(II) crystallography.net | (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one researchgate.net |

| Formula | C30 H18 Br4 Cu N2 O4 | C16 H15 NO |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P -1 | P2 1 /c |

| a (Å) | 8.020 | 5.9233 |

| b (Å) | 9.367 | 14.5788 |

| c (Å) | 10.589 | 14.7095 |

| α (°) ** | 75.775 | 90 |

| β (°) | 76.767 | 99.073 |

| γ (°) | 80.645 | 90 |

| Volume (ų) ** | 745.88 | 1254.34 |

| Temperature (K) | 293 | 170 |

Microscopic and Surface Characterization Techniques for Materials Science Research

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. 6-napse.com In the context of this compound, SEM is primarily used to characterize the morphology of polymers, composites, and other materials synthesized using this diamine as a monomer or precursor. The properties of these end-materials are critically dependent on their morphology.

For example, when used in the synthesis of polyimides or other polymers, SEM analysis reveals the structure of the resulting material, which can range from uniform, spherical microparticles to interconnected, porous networks. researchgate.net Studies on polymers derived from similar aromatic amines have shown morphologies consisting of spherical structures or fibrous patterns depending on the synthesis conditions. researchgate.netrsc.org This morphological information is crucial for applications where surface area, porosity, and particle distribution are key performance factors.

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. thermofisher.com It works by detecting the characteristic X-rays emitted from a material when bombarded by the SEM's electron beam. thermofisher.com Each element has a unique atomic structure and therefore a unique set of X-ray emission peaks, allowing for qualitative and quantitative compositional analysis. 6-napse.com

For materials derived from this compound, EDX analysis serves to confirm the presence of the expected elements (Carbon, Nitrogen, Oxygen) in the correct stoichiometric ratios. researchgate.net In the case of metal complexes, EDX confirms the incorporation of the specific metal ion into the structure. researchgate.net It is also an essential tool for identifying impurities or confirming the elemental distribution in composite materials, such as a polyimide-nanoparticle composite, where it can verify the dispersion of the inorganic filler within the polymer matrix. researchgate.net

| Element | Atomic Number (Z) | Expected in Pure Polymer | Expected in Metal Complex |

| Carbon (C) | 6 | Yes | Yes |

| Nitrogen (N) | 7 | Yes | Yes |

| Oxygen (O) | 8 | Yes | Yes |

| Metal (e.g., Cu, Ni) | Variable | No | Yes |

Atomic Force Microscopy (AFM) provides three-dimensional surface topography images with sub-nanometer resolution. nih.gov It is an essential tool for characterizing the surface of thin films and coatings, providing quantitative data on roughness, grain size, and other surface features. oxinst.comphysics.sk

For materials science research involving this compound, AFM is used to study the surfaces of polymer films. When this compound is used to create polyimide films via methods like spin-coating, AFM can reveal nanoscale features such as pores or domes, which are influenced by solvent choice and deposition conditions. rsc.orgacs.org The technique can quantify key surface parameters like the root-mean-square (rms) roughness, which is critical for applications in electronics and coatings where a smooth, uniform surface is required. physics.skacs.org AFM studies have demonstrated the ability to characterize film quality, with low rms roughness values (less than 0.1 nm) indicating high-quality, smooth films. acs.org

Chromatographic Separation Methodologies for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for separating, identifying, and quantifying components in a mixture. It is indispensable for assessing the purity of this compound, both as a final product and as a starting material in a synthesis. chromatographyonline.com

A typical purity analysis is conducted using a reverse-phase (RP) HPLC method. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve efficient separation of all components within a reasonable timeframe. sielc.commdpi.com The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. mdpi.com Method validation according to established guidelines ensures the reliability, accuracy, and reproducibility of the results.

A representative set of conditions for the HPLC analysis of an aromatic ethanone derivative is outlined in the table below.

| Parameter | Typical Condition | Purpose | Reference |

| Column | Reverse-Phase C18 (e.g., 3 µm, 3.0 x 150 mm) | Stationary phase for separation based on hydrophobicity. | sielc.com |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent and improves peak shape. | sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | Organic modifier to elute compounds from the column. | sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. | sielc.com |

| Detection | UV Detector (e.g., at 220 nm or 254 nm) | Monitors the eluent for UV-absorbing compounds. | mdpi.com |

| Mode | Gradient Elution | Varies mobile phase composition for optimal separation of a complex mixture. | mdpi.com |

Applications of 1 3,4 Diaminophenyl Ethanone and Its Derivatives in Advanced Chemical Research

Role as a Key Intermediate in Organic Synthesis

The presence of vicinal amino groups and an acetyl functional group on an aromatic backbone makes 1-(3,4-Diaminophenyl)ethanone a pivotal precursor in multi-step organic syntheses. It serves as a foundational molecule for creating more complex and functionally rich chemical entities.

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The ortho-phenylenediamine structure is a classic precursor for the formation of various fused heterocyclic rings through condensation reactions with dicarbonyl compounds or their equivalents.

A primary example is the synthesis of quinoxalines . This reaction, known as the Beirut reaction, typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. In the case of this compound, the diamine moiety readily reacts to form a quinoxaline (B1680401) ring, with the acetyl group remaining as a substituent on the benzene (B151609) portion of the new bicyclic system. This method is highly efficient and is a cornerstone in heterocyclic chemistry for producing a wide array of substituted quinoxalines. nih.govrsc.orgmdpi.com

Similarly, this diamine can be used to construct benzodiazepines , a class of seven-membered heterocyclic compounds. The synthesis often involves the reaction of an ortho-phenylenediamine with ketones or β-diketones. mdpi.comnih.gov These reactions leverage the nucleophilicity of the amine groups to form the characteristic diazepine (B8756704) ring structure. The resulting acetyl-substituted benzodiazepines can then be further modified for various research applications.

The table below summarizes key heterocyclic systems that can be synthesized from ortho-phenylenediamine precursors like this compound.

| Heterocyclic Class | Reactant Type | Resulting Scaffold |

| Quinoxalines | 1,2-Dicarbonyl Compounds | Acetyl-substituted quinoxaline |

| Benzodiazepines | Ketones, β-Diketones | Acetyl-substituted benzodiazepine (B76468) |

The heterocyclic systems derived from this compound are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. Quinoxaline derivatives, for instance, exhibit a broad spectrum of pharmacological activities and are central to the development of therapeutic agents. researchgate.net The quinoxaline skeleton is found in compounds investigated for antitumor and α-adrenoceptor agonist activities. mdpi.com

Benzodiazepines are another critical class of pharmaceutical scaffolds, famously including anxiolytic drugs like Diazepam. researchgate.net The ability to synthesize novel substituted benzodiazepines from precursors such as this compound allows researchers to explore new structure-activity relationships and develop chemical probes and potential drug candidates for neurological and other disorders. mdpi.com The acetyl group on the scaffold provides a convenient handle for further chemical modification, enabling the creation of libraries of related compounds for screening.

Development of Advanced Materials and Nanostructures

The functional groups on this compound also make it a candidate for the development of specialized materials, including polymers and nanostructures, where its structural and reactive properties can be precisely exploited.

In the field of nanotechnology, organic molecules with coordinating functional groups are essential for the bottom-up synthesis of structured materials. Organic-inorganic hybrid "nanoflowers" are a class of nanomaterials formed by the self-assembly of an inorganic component (typically metal ions like Cu²⁺ or Ca²⁺) and an organic component. rsc.orgmdpi.com The organic part usually consists of biomolecules or polymers containing amine or amide groups that can coordinate with the metal ions, guiding the growth of flower-like crystal structures. nih.govmdpi.com

Given that this compound possesses two nucleophilic amine groups, it represents a potential small-molecule organic component for the synthesis of such hybrid nanostructures. These amine groups can form complexes with metal ions, potentially directing the formation of novel nanocomposites or contributing to the surface functionalization of inorganic nanoparticles. nih.govresearchgate.net

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers known for their thermal stability and mechanical strength. This compound can function as a diamine monomer in step-growth polymerization reactions to produce polymers such as polyimides and polyamides.

Polyimides are synthesized through the reaction of a diamine with a dianhydride. The resulting polymers are known for their exceptional thermal and chemical resistance. By incorporating this compound into the polymer backbone, the acetyl group serves as a pendent functional group. This functional group can alter the polymer's properties, such as solubility and processability, or serve as a site for post-polymerization modification or cross-linking.

Polyamides , another class of high-performance polymers, are formed from the reaction of diamines with dicarboxylic acids or their derivatives. Using this compound as the diamine monomer introduces an acetyl group along the polymer chain, creating a functional polyamide with tailored properties for specific research applications, such as specialty membranes or fibers.

| Polymer Class | Co-monomer Type | Key Feature from this compound |

| Polyimides | Dianhydrides | Pendent acetyl group for functionalization |

| Polyamides | Dicarboxylic Acids | Pendent acetyl group for property modification |

Catalytic Applications in Organic Transformations

While this compound is not typically used as a catalyst in its own right, it is an important precursor for the synthesis of organic ligands that form the basis of homogeneous catalysts. The reactivity of its diamine functionality allows for the construction of multidentate ligands, which can coordinate with transition metals to create catalytically active complexes.

For example, the diamine can be reacted with various aldehydes or ketones to form Schiff base ligands. These ligands, containing imine (-C=N-) groups, are highly effective at chelating metal ions like copper, zinc, or iron. The resulting metal-Schiff base complexes are widely studied as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com The specific structure of the ligand, derived from this compound, can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity for a desired chemical reaction.

Absence of Specific Research Hinders Detailed Exploration of this compound in Advanced Catalysis

Despite a comprehensive search of scientific literature, a detailed examination of the specific applications of this compound and its derivatives in advanced chemical research, as outlined in the requested article structure, cannot be fulfilled at this time. The available research does not provide the specific data necessary to populate the requested sections on compound-based catalysts and studies on reaction mechanisms and selectivity.

While general principles of catalyst design suggest that this compound could serve as a valuable precursor for catalysts—for instance, through the formation of Schiff base ligands by condensation of the diamine functionality with aldehydes or ketones, followed by complexation with transition metals—the scientific literature lacks concrete examples and in-depth studies focused on this specific compound.

Consequently, a thorough and scientifically accurate article adhering strictly to the provided outline, complete with detailed research findings and data tables on the catalytic uses of this compound and its derivatives, cannot be generated. The necessary experimental data and mechanistic investigations that would form the basis of such an article have not been published or are not accessible through the conducted searches.

Biological Activity and Mechanistic Investigations of 1 3,4 Diaminophenyl Ethanone and Its Analogs

Research on Anticancer Effects and Cytotoxicity in Cell Lines

The structural motif of 1-(3,4-diaminophenyl)ethanone, featuring an o-phenylenediamine (B120857) group, is a key building block for synthesizing benzimidazole (B57391) derivatives. These derivatives are of significant interest in oncology due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological macromolecules. e-journals.in Research has focused on synthesizing and evaluating the cytotoxic properties of analogs derived from this core structure.

Investigation of Cytotoxic Mechanisms Against Cancerous Cell Lines

An analog of this compound, specifically a 2-Nitrilebenzyl substituted benzimidazolium salt, was synthesized and evaluated for its anticancer potential. mdpi.com The cytotoxic effect of this synthesized compound was tested against two human cancer cell lines. mdpi.com The study's results indicated that the compound possesses an anticancer effect, demonstrating its potential as a cytotoxic agent against malignant cells. mdpi.com While this initial research confirms the cytotoxic properties of this specific analog, further investigations are required to elucidate the precise molecular mechanisms driving this activity. Other research into different benzimidazole derivatives has shown that these types of compounds can exhibit potent cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, and ovaries, often with greater efficacy than standard reference drugs like 5-fluorouracil. rsc.orgnih.gov

Comparative Studies with Non-Cancerous Cell Lines

A crucial aspect of anticancer drug discovery is selective toxicity, where a compound is significantly more toxic to cancer cells than to healthy, non-cancerous cells. In the study of the 2-Nitrilebenzyl substituted benzimidazolium salt, its cytotoxic effect was concurrently tested against one non-cancerous cell line. mdpi.com This comparative analysis is fundamental to assessing the potential therapeutic window of a compound. Ideally, an effective anticancer agent should demonstrate high potency against tumor cells while exhibiting minimal toxicity towards normal cells. mdpi.comnih.gov Studies on other novel heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that it is possible to develop agents that are potent against cancer cell lines like HeLa and A549 while being comparatively safer for normal cell lines. nih.gov

Below is a table summarizing the cytotoxic evaluation of the this compound analog.

Table 1: Cytotoxicity of 2-Nitrilebenzyl Substituted Benzimidazolium Salt

| Compound | Cell Line Type | Number of Cell Lines Tested | Observed Effect | Source |

|---|---|---|---|---|

| 2-Nitrilebenzyl substituted benzimidazolium salt | Human Cancer | 2 | Cytotoxic / Anticancer Effect | mdpi.com |

| 2-Nitrilebenzyl substituted benzimidazolium salt | Non-Cancerous | 1 | Cytotoxicity Tested | mdpi.com |

Exploration of Apoptosis Induction and Cell Cycle Modulation

The administration of antitumor drugs frequently triggers programmed cell death, known as apoptosis, in targeted cancer cells. nih.gov This process is an active mechanism of cell demise and is a desired outcome of cancer therapy. nih.gov Key strategies to enhance cancer treatment involve modulating the cell cycle to make cancer cells more susceptible to apoptosis-inducing agents. nih.gov

While the direct study on the 2-Nitrilebenzyl substituted benzimidazolium salt did not specify its effect on apoptosis or the cell cycle mdpi.com, research on other, related benzimidazole derivatives provides insight into potential mechanisms. For instance, novel benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been shown to induce both early and late-stage apoptosis in breast, ovarian, and lung cancer cells. rsc.org The induction of apoptosis is often mediated through the activation of caspases, which are proteases that execute the process of cell death. mdpi.com Furthermore, many anticancer agents function by arresting the cell cycle at specific checkpoints, such as the G2/M phase, which prevents the cancer cells from proliferating and can lead to apoptosis. mdpi.com Although these mechanisms are established for related compounds, specific investigations are needed to confirm if analogs of this compound induce apoptosis or modulate the cell cycle.

Antiviral Research, Specifically Hepatitis C Virus (HCV) Inhibition

The global health burden of chronic Hepatitis C virus (HCV) infection has driven extensive research into direct-acting antiviral agents (DAAs) that target specific viral proteins. wikipedia.orgnih.gov One of the most critical targets for these drugs is the Nonstructural protein 5A (NS5A). wikipedia.orgnih.gov While this compound itself has not been identified as an antiviral agent, its core chemical structure is relevant to the synthesis of more complex molecules designed to inhibit HCV.

Research on HCV NS5A Protein Inhibition

The HCV NS5A protein is a multifunctional phosphoprotein that is essential for the virus's life cycle, playing a pivotal role in both viral RNA replication and the assembly of new virus particles. wikipedia.orgmdpi.com Because of its critical functions, NS5A has become a primary target for a highly potent class of DAAs known as NS5A inhibitors. wikipedia.orgnih.gov These inhibitors can produce a rapid decline in viral load and have become a cornerstone of modern, interferon-free HCV treatment regimens. wikipedia.orgnih.gov

The development of NS5A inhibitors has led to a variety of chemical scaffolds. Although direct studies linking this compound analogs to NS5A inhibition were not identified, related structures containing dianiline or phenylenediamine cores are utilized in the synthesis of antiviral compounds. The ongoing search for new generations of NS5A inhibitors aims to improve pan-genotypic coverage and overcome issues of drug resistance. nih.govnih.gov

Mechanism of Action Studies Against Viral Replication

The precise mechanism of action for NS5A inhibitors is complex and not fully understood, but it is believed to be diverse. wikipedia.org Most research suggests that these inhibitors act on at least two essential stages of the HCV life cycle: genomic RNA replication and virion assembly. wikipedia.org NS5A is a component of the viral replication complex, which creates a "membranous web" within the host cell that serves as the site for RNA synthesis. wikipedia.org NS5A inhibitors are thought to disrupt the function of this complex, thereby blocking viral replication. mdpi.com Additionally, these inhibitors may interfere with the assembly of new viral particles, further halting the spread of the infection. wikipedia.org

The table below outlines the general mechanism of action for prominent NS5A inhibitors.

Table 2: General Mechanism of Action of HCV NS5A Inhibitors

| Inhibitor Class (Example) | Target Protein | Primary Mechanism of Action | Consequence | Source |

|---|---|---|---|---|

| Daclatasvir | HCV NS5A | Inhibition of viral RNA replication complex | Suppression of HCV RNA levels | wikipedia.orgnih.govmdpi.com |

| Ledipasvir | HCV NS5A | Inhibition of viral RNA replication and virion assembly | Suppression of HCV RNA levels and viral particle production | wikipedia.orgnih.govmdpi.com |

| Velpatasvir | HCV NS5A | Inhibition of viral RNA replication across multiple genotypes | Broad-spectrum antiviral activity | nih.gov |

Binding Site Determination of Antiviral Compounds

The precise binding site of antiviral compounds derived from or analogous to this compound is crucial for understanding their mechanism of action and for guiding further drug development. While direct binding site data for this compound itself is not extensively detailed in available literature, studies on analogous structures provide insight into the methodologies used. For instance, in the development of novel antiviral agents, computational studies are frequently employed to predict interactions between a ligand and its target protein. nih.gov

Molecular docking simulations are a key tool in this process. These computational methods predict the preferred orientation of a molecule when bound to a larger target, such as a viral enzyme or protein. For example, in the investigation of novel 1,3,4-thiadiazole (B1197879) inhibitors targeting the human ATPase/RNA helicase DDX3X—a host protein essential for the replication of viruses like HIV-1—docking studies are instrumental in visualizing how these compounds fit into the ATP-binding site of the enzyme. mdpi.comnih.gov This approach helps identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the inhibitor, effectively elucidating the binding mode.

Similarly, for other antiviral analogs like 1,3,4-thiadiazine derivatives found to be active against Herpes Simplex Virus (HSV-1 and HSV-2), understanding the binding site on viral proteins is essential for explaining their inhibitory activity. nih.gov The determination of these interactions is fundamental to establishing a clear structure-activity relationship (SAR), which informs the chemical modifications needed to enhance potency and selectivity.

Enzyme Inhibition and Activation Studies

Analogs of this compound have been the subject of numerous enzyme inhibition studies, demonstrating the therapeutic potential of this chemical scaffold. Research has shown that derivatives can be potent inhibitors of various enzymes implicated in disease.

A notable example is the investigation of nitro-catechol derivatives, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, as inhibitors of catechol-O-methyltransferase (COMT). nih.gov COMT is a key enzyme in the metabolism of catecholamine neurotransmitters. Studies on a series of these compounds revealed that structural modifications, like the presence of a carbonyl group and an unsubstituted aromatic ring, are essential for maintaining prolonged peripheral COMT inhibition. nih.gov The introduction of an alpha-methylene group was found to enhance the selectivity for peripheral COMT, limiting access to the brain. nih.gov

Other research has focused on acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, an analog that has been investigated as a potential inhibitor of tyrosinase and ribonucleotide reductase. mdpi.com In-silico and in-vitro studies have demonstrated its inhibitory potential against the mushroom tyrosinase enzyme. mdpi.com Furthermore, derivatives of 1,3,4-thiadiazole have shown significant inhibitory activity against α-glucosidase, an enzyme targeted in the management of diabetes. mdpi.com Certain derivatives exhibited inhibitory activity significantly higher than the reference drug acarbose, with molecular docking studies correlating well with the experimental bioanalytical data. mdpi.com

The table below summarizes the inhibitory activity of selected analogs.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Nitro-catechol structures | Catechol-O-methyltransferase (COMT) | Potent and selective inhibition of peripheral COMT with prolonged duration of action. | nih.gov |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Tyrosinase, Ribonucleotide Reductase | Showed considerable inhibition of the tyrosinase enzyme in both in-vitro and in-silico tests. | mdpi.com |

| 1,3,4-Thiadiazole derivatives | α-Glucosidase | Exhibited significant inhibitory activity, in some cases much higher than the reference drug acarbose. | mdpi.com |

| 1,3,4-Thiadiazole derivatives | DDX3X ATPase | Derivatives show inhibitory activities against HIV-1 in the low micromolar range by targeting the host enzyme. | mdpi.comnih.gov |

Development of Research Tools for Biological Pathway Elucidation

Derivatives of this compound serve as valuable scaffolds in the development of chemical probes and research tools designed to investigate and clarify complex biological pathways. The synthesis of specific analogs can provide molecules that interact with high affinity and selectivity towards a particular biological target, such as a misfolded protein aggregate or a specific enzyme. nih.gov

Analogs of this compound have been developed as tools to probe the mechanisms of viral replication. For example, novel 1,3,4-thiadiazole derivatives have been synthesized as inhibitors of the human DEAD-box polypeptide 3 (DDX3X), an RNA helicase. mdpi.comnih.gov Since DDX3X is a host factor co-opted by many viruses, including HIV, for their replication, these inhibitors serve as critical research tools. mdpi.com By selectively inhibiting the ATPase activity of DDX3X, these compounds allow researchers to study the specific role of this helicase in the viral life cycle, such as the export of viral RNA from the nucleus to the cytoplasm, without inducing broader cytotoxic effects. mdpi.com Similarly, 1,3,4-thiadiazine derivatives that inhibit HSV-1 and HSV-2 can be used to investigate the specific viral processes targeted by these molecules. nih.gov

The development of chemical probes is a key objective of programs like the NIH Molecular Libraries Program. nih.gov Analogs of the 1,3-diaminophenyl structure are synthesized to serve as probes for various biological targets. These probes can be modified with reporter tags or reactive groups to facilitate the study of protein structure and function. In structural biology, such probes are used in techniques like X-ray crystallography or cryo-electron microscopy to stabilize protein conformations or to identify binding pockets. They can also be used in footprinting experiments, where the binding of the probe protects certain regions of the protein from chemical modification or enzymatic digestion, thereby revealing the interaction site. nih.gov

Ligand-Protein Interaction Research

The study of how ligands derived from this compound interact with their protein targets is fundamental to drug discovery and chemical biology. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net

Research on enzyme inhibitors such as the COMT inhibitors derived from 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone highlights the importance of specific structural features for high-affinity binding. nih.gov The carbonyl group and aromatic ring were identified as essential for maintaining prolonged inhibition, indicating their critical role in anchoring the ligand within the enzyme's active site. nih.gov

Mass spectrometry (MS) based techniques, such as hydrogen-deuterium exchange (HDX-MS) and chemical crosslinking, are powerful methods for studying ligand-protein interactions. nih.gov HDX-MS can reveal changes in protein conformation upon ligand binding, while chemical crosslinking can identify amino acids in close proximity to the bound ligand. nih.gov In the context of α-synuclein aggregation, which is relevant to neurodegenerative diseases, 1-indanone (B140024) derivatives have been developed as ligands to study the misfolded protein aggregates. Saturation binding protocols are used to determine the binding affinity (Kd) of these ligands to synthetic α-synuclein fibrils, providing quantitative data on the ligand-protein interaction. nih.gov These studies are crucial for developing diagnostic imaging agents and potential therapeutic interventions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-(3,4-diaminophenyl)ethanone. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For similar aromatic ketones, DFT calculations at levels like B3LYP/cc-pVDZ are commonly used to determine these orbital energies.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups, indicating these are sites for electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the amino groups, marking them as sites for nucleophilic attack. researchgate.net

Table 7.1: Representative Quantum Chemical Parameters for Aromatic Amines and Ketones

| Parameter | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | DFT (e.g., B3LYP/6-311G) |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP/6-311G) |

| MEP Minima/Maxima | Indicates regions of negative (electrophilic attack) and positive (nucleophilic attack) potential. | DFT (e.g., B3LYP/6-311G**) |

This table is illustrative and actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound or its derivatives, with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov Docking algorithms score different binding poses based on factors like binding energy, which helps in identifying potential drug candidates. uowasit.edu.iq Derivatives of this compound could be docked into the active sites of enzymes to explore their potential as inhibitors. researchgate.net For instance, studies on similar heterocyclic compounds have used docking to understand their binding modes with target proteins, revealing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com

Table 7.2: Parameters from Molecular Docking and Dynamics Simulations

| Parameter | Description | Method |

| Binding Energy/Affinity | The strength of the interaction between the ligand and the target protein. A lower value indicates stronger binding. | Molecular Docking, MD (MM-GBSA) |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of an enzyme. | Molecular Docking |

| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand in the binding site. | Molecular Docking & MD |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Molecular Docking & MD |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand from a reference structure over time, indicating stability. | Molecular Dynamics |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms, indicating flexibility. | Molecular Dynamics |

This table is illustrative of the types of data generated in such studies.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the characterization and structural elucidation of newly synthesized compounds like this compound. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups. A good correlation between theoretical and experimental data validates the computed geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.com Theoretical chemical shifts are calculated relative to a standard reference compound (e.g., Tetramethylsilane, TMS) and can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov These calculations can predict the maximum absorption wavelength (λmax) and help understand the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Table 7.3: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| FT-IR / Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G) |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| UV-Vis | Maximum Absorption Wavelength (λmax in nm), Oscillator Strength | TD-DFT |

This table illustrates the application of computational methods in spectroscopy. Specific values require dedicated calculations for the compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.org It allows chemists to explore potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. nih.gov

The presence of multiple reactive sites—two amino groups and a carbonyl group—makes this compound a versatile precursor for synthesizing various heterocyclic compounds. Computational studies can help predict the regioselectivity and stereoselectivity of these reactions.

Key aspects of mechanistic studies include:

Potential Energy Surface (PES) Mapping: Calculations are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov

Transition State (TS) Theory: By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. semanticscholar.org A lower activation energy indicates a faster reaction rate. This is crucial for understanding why a particular reaction pathway is favored over another. researchgate.net

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism and energetics, providing a more realistic simulation of experimental conditions.

For example, in the synthesis of benzodiazepines or other fused heterocycles from this compound, computational modeling could be used to investigate the stepwise mechanism of condensation and cyclization reactions, clarifying the role of catalysts and predicting the most likely product. nih.gov

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility

The primary avenue for future research lies in the strategic design and synthesis of novel derivatives of 1-(3,4-diaminophenyl)ethanone. The ortho-diamine moiety is particularly significant as it is a well-established precursor for the formation of various heterocyclic systems. By leveraging this reactivity, chemists can construct a diverse array of complex molecules with tailored properties.

Future synthetic efforts are likely to focus on several classes of derivatives:

Heterocyclic Compounds: The condensation of the diamino group with various reagents can yield a wide range of nitrogen-containing heterocycles. For instance, reaction with dicarbonyl compounds can form quinoxalines, while reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. These heterocyclic cores are prevalent in many biologically active molecules. Analogous aminophenyl ethanones have been successfully used to synthesize a variety of heterocyclic systems, including thiophenes, oxazoles, triazoles, pyrimidines, and coumarins. researchgate.netnih.gov

Schiff Base and Metal Complexes: The amino groups can react with aldehydes and ketones to form Schiff bases. These ligands are known for their ability to coordinate with various metal ions, leading to the formation of stable metal complexes. These complexes are under investigation for their catalytic, magnetic, and biological properties.

Polymer Building Blocks: The diamino functionality allows the compound to act as a monomer in polymerization reactions. Polyamides, polyimides, and other polymers incorporating this unit could exhibit unique thermal, mechanical, and electronic properties, making them suitable for specialized applications in materials science.

The table below summarizes potential synthetic pathways for creating next-generation derivatives.

| Derivative Class | Synthetic Precursor/Reagent | Potential Heterocyclic System | Research Utility |

|---|---|---|---|

| Benzimidazoles | Carboxylic Acids / Aldehydes | Benzimidazole (B57391) | Antimicrobial, Anticancer Agents |

| Quinoxalines | α-Dicarbonyl Compounds | Quinoxaline (B1680401) | Dyes, Pharmaceuticals, Organic Semiconductors |

| 1,3,4-Thiadiazoles | Thiosemicarbazide / CS₂ | Thiadiazole | Antimicrobial, Anti-inflammatory, Anticancer Agents jocpr.com |

| 1,3,4-Oxadiazoles | Hydrazides / Acylating Agents | Oxadiazole | Anticancer, Antimicrobial, Anti-inflammatory Agents nih.govresearchgate.netnih.gov |

| Coumarins | Substituted o-hydroxybenzaldehydes | Coumarin (B35378) | Anti-Alzheimer's Agents, Optical Brighteners nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

Building on the synthesis of new derivatives, a major research thrust will be the systematic evaluation of their biological activities. The structural diversity achievable from the this compound scaffold allows for the exploration of a wide range of biological targets.

Key areas for biological investigation include:

Anticancer Activity: Many heterocyclic compounds, such as those derived from oxadiazoles (B1248032) and quinoxalines, are known to possess cytotoxic effects against various cancer cell lines. nih.govnih.gov Future work will involve screening derivative libraries to identify potent and selective anticancer agents and elucidating their mechanisms of action, which could involve targeting enzymes like topoisomerase II or inducing apoptosis. nih.govtandfonline.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. Derivatives such as thiadiazoles and triazoles have shown promise as antibacterial and antifungal agents. nih.govresearchgate.net Research will focus on identifying derivatives with broad-spectrum activity or novel mechanisms to overcome existing resistance.

Enzyme Inhibition: The specific functionalities of derivatives can be designed to interact with the active sites of various enzymes. For example, related nitro-catechol structures have been synthesized and tested as potent inhibitors of catechol-O-methyltransferase (COMT), an important target in neuropharmacology. nih.gov Derivatives of this compound could be designed to target other enzyme classes, such as kinases or proteases.

Neurodegenerative Diseases: Some coumarin derivatives synthesized from related aminophenyl precursors have shown selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov This suggests a potential pathway for developing novel therapeutics for neurodegenerative disorders.

The table below outlines potential biological targets for derivatives of this compound based on activities observed in analogous compounds.

| Biological Target Class | Specific Target Example | Therapeutic Area | Relevant Derivative Class |

|---|---|---|---|

| Cholinesterases | AChE / BuChE | Alzheimer's Disease | Coumarins nih.gov |

| Topoisomerases | Topoisomerase II | Cancer | Ciprofloxacin Hybrids tandfonline.com |

| Methyltransferases | Catechol-O-methyltransferase (COMT) | Parkinson's Disease | Nitro-catechols nih.gov |

| Bacterial Cell Wall/Enzymes | Various | Infectious Diseases | Thiadiazoles, Oxadiazoles nih.gov |

Integration into Advanced Functional Materials and Devices

The unique chemical structure of this compound and its derivatives makes them attractive candidates for the development of advanced functional materials. The aromatic system, coupled with reactive functional groups, allows for tuning of electronic and optical properties.

Emerging applications in materials science include:

Organic Electronics: The extended π-systems that can be constructed from this scaffold, particularly in polymeric or macrocyclic structures, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The diamine functionality can enhance charge transport properties and facilitate film formation.

Non-Linear Optical (NLO) Materials: Chalcones derived from related aminoacetophenones have been investigated for their NLO properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The donor-acceptor characteristics that can be engineered into derivatives of this compound are a key feature for second-order NLO materials.

Chemosensors: The amino and ketone groups can act as binding sites for specific ions or molecules. By incorporating this scaffold into a larger system with a fluorescent or colorimetric reporter, highly sensitive and selective chemosensors can be developed for environmental monitoring or medical diagnostics.

Liquid Crystals: The rigid core structure of the phenyl ring makes it a suitable component for liquid crystal materials. cymitquimica.com By attaching appropriate flexible side chains, derivatives could be synthesized that exhibit specific mesophases, useful for display technologies and optical switching devices.

Development of High-Throughput Screening Methodologies for Compound Libraries

To efficiently explore the vast chemical space made accessible from the this compound scaffold, high-throughput screening (HTS) methodologies are essential. nih.govevotec.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, dramatically accelerating the discovery of new "hit" molecules. nih.gov

Future research in this area will involve:

Combinatorial Library Synthesis: Developing efficient and automated synthetic routes to produce large libraries of derivatives. Solid-phase synthesis or flow chemistry could be employed to systematically vary the substituents on the core scaffold.

Assay Development: Designing and optimizing robust biological assays in miniaturized formats (e.g., 384-well or 1536-well plates) suitable for HTS. stanford.edu These assays must be sensitive, reproducible, and measure a relevant biological endpoint, such as enzyme activity or cell viability.

Screening and Data Analysis: Executing HTS campaigns to screen the synthesized libraries against a panel of biological targets. mdpi.com Advanced data analysis and cheminformatics tools will be crucial for identifying structure-activity relationships (SAR) from the large datasets generated, guiding the next round of derivative synthesis.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through highly interdisciplinary research programs that bridge the traditional boundaries between chemistry, biology, and materials science. ucsb.eduresearchgate.netusc.es Such collaborations are essential for translating fundamental discoveries into practical applications.

This synergistic approach would involve:

Chemists designing and executing novel synthetic routes to create diverse and complex derivatives. researchgate.net

Biologists and Pharmacologists developing and performing assays to evaluate the biological activity of these compounds, identifying lead candidates, and investigating their mechanisms of action in cellular and animal models. ircbc.ac.cn

Materials Scientists characterizing the physical, optical, and electronic properties of the new molecules and polymers, and engineering them into functional devices. chronoshub.io

This integrated research paradigm, where feedback from biological and materials testing directly informs new synthetic targets, will be the engine driving innovation. The journey from a simple chemical building block like this compound to a new drug, an advanced electronic component, or a sensitive sensor is a complex one that requires the convergence of expertise from multiple scientific fields. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(3,4-Diaminophenyl)ethanone, and what catalysts are typically employed?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a diaminobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For aromatic amines, protection of the amine groups (e.g., using acetyl chloride) may be required to prevent side reactions. Post-synthesis deprotection yields the target compound. Reaction optimization should consider solvent polarity (e.g., dichloromethane or nitrobenzene) and temperature (40–60°C) to balance reactivity and stability .

- Table 1 : Common Synthesis Parameters

| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | DCM | 50°C | 65–75 | |

| Protected Amine Route | BF₃·Et₂O | Nitrobenzene | 60°C | 70–80 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (expected base peak at m/z 180.25 for C₈H₁₀N₂O). Fragmentation patterns should align with NIST reference data for analogous ethanone derivatives .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bends (~1600 cm⁻¹). Compare with NIST’s IR library for 3,4-disubstituted acetophenones .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and methyl ketone protons (δ 2.6 ppm). Use deuterated DMSO for solubility and amine group analysis .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data for structurally similar compounds:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of amine groups.

- PPE : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods due to potential dust inhalation risks .

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory spectral data from independent studies be resolved during structural validation?

- Methodological Answer : Cross-validate using orthogonal techniques:

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₁₀N₂O) with <5 ppm error.

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling constants.

- X-ray Crystallography : Definitive proof of structure if crystalline derivatives can be synthesized. Reference discrepancies in NIST and PubChem data for related compounds .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., FeCl₃) for cost-effectiveness and scalability.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Kinetic Studies : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps. Pilot batches should achieve >80% purity before scale-up .

Q. What are the potential biomedical applications of this compound derivatives?

- Methodological Answer :

- Drug Precursor : The diamine moiety enables conjugation with fluorophores or pharmacophores. For example, adrenalone derivatives (3,4-dihydroxyphenyl ethanones) exhibit vasoconstrictive properties .

- Enzyme Inhibition : Molecular docking studies suggest affinity for monoamine transporters (e.g., dopamine reuptake inhibitors). Validate via in vitro assays using SH-SY5Y cell lines .

- Table 2 : Bioactivity of Structural Analogs

| Analog | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Hydroxy-3,5-dimethoxy derivative | Tyrosinase | 12.3 | |

| Fluorinated ethanone | Dopamine Transporter | 0.45 |

Contradictory Data Analysis

- Thermal Stability Discrepancies : Some studies report decomposition at 150°C , while others suggest stability up to 200°C. Differential Scanning Calorimetry (DSC) under nitrogen can clarify decomposition pathways.

- Solubility Variability : Conflicting solubility data in water (e.g., 0.1 mg/mL vs. 1.2 mg/mL) may arise from polymorphism. Use powder X-ray diffraction (PXRD) to identify crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.